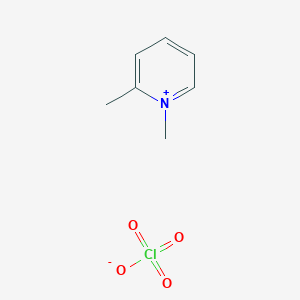

N-Methylpicolinium perchlorate

説明

N-Methylpicolinium perchlorate is a chemical compound with the molecular formula C7H10ClNO4 . It is also known by other synonyms such as Pyridinium, 1,4-dimethyl-, perchlorate; 1,2-dimethylpyridinium perchlorate .

Physical And Chemical Properties Analysis

N-Methylpicolinium perchlorate is a chemical compound with a molecular weight of 207.6116 . Perchlorates, in general, are known to be extremely soluble, even in organic solvents . They are also known to be nonlabile, that is, very slow to react .科学的研究の応用

Microenvironment of the Binding Site in the Lac Carrier Protein : N-Methylpicolinium perchlorate was used as a fluorescence quencher in studying the binding affinity of the lac carrier protein for probes. The binding affinity varied with the length of the alkyl linkage in the probes, and N-methylpicolinium perchlorate exhibited maximum quenching with a 4-carbon homologue, providing insights into the protein’s binding site microenvironment (Schuldiner, Weil, Robertson, & Kaback, 1977).

Indirect Atomic Absorption Spectrometric Determination of Perchlorate : The study explored a method for the determination of perchlorate based on the continuous liquid-liquid extraction of a copper(I)/6-methylpicolinealdehyde azine/perchlorate ion-pair. This method increased sensitivity for detecting perchlorate in serum and urine samples (Gallego & Valcárcel, 1985).

Degree of Exposure of Membrane Proteins Determined by Fluorescence Quenching : Quaternary salts of 4-picoline, including N-methylpicolinium perchlorate, acted as efficient quenchers of tryptophan fluorescence in membrane proteins. The study provided insights into the degree of exposure of membrane proteins to their surrounding environment (Shinitzky & Rivnay, 1977).

1H NMR Studies on Intra-Molecular Hydrogen Bonding in Perchlorates of N-(pyridyl)amides : This study revealed two proton signals in 1H NMR spectra, indicative of two distinct intramolecular hydrogen bonds in perchlorates of N-(pyridyl)amides of 6-methylpicolinic acid N-oxide (Brzeziński, 1979).

N-methylpicolinium Esters as Co-initiators in Dye Photosensitiser Systems : The study explored the photoinitiation ability of systems composed of positively charged N,N’-diethylthiacarbocyanine iodide and other components, including N-methylpicolinium perchlorate. It highlighted the role of N-methylpicolinium perchlorate in enhancing the overall efficiency of the polymerization process (Kabatc, 2011).

特性

IUPAC Name |

1,2-dimethylpyridin-1-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.ClHO4/c1-7-5-3-4-6-8(7)2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOELXXVNSHPBOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16859-80-6 | |

| Record name | N-Methylpicolinium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016859806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

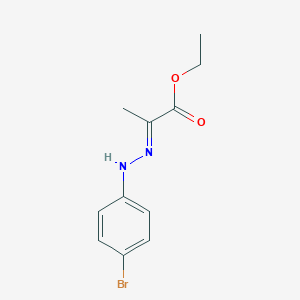

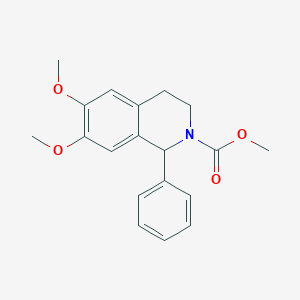

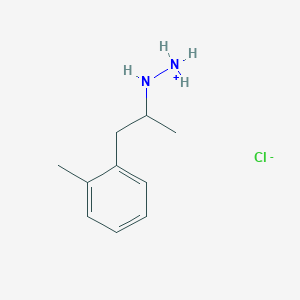

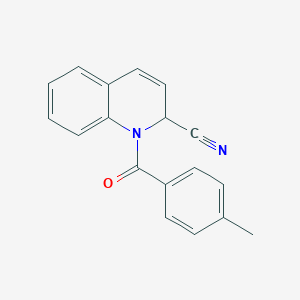

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)

![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)

![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)

![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)